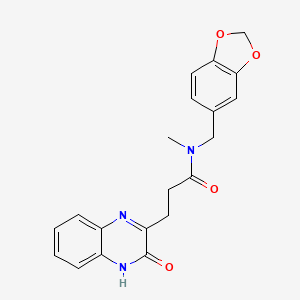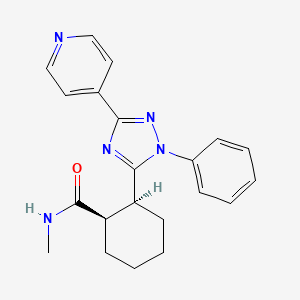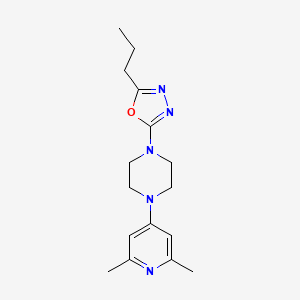
4-(4-chloro-3-nitrobenzyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-3-nitrobenzyl)thiomorpholine is a chemical compound that has been extensively researched due to its potential applications in various fields. It is a thiomorpholine derivative that contains a nitro group and a chloro group attached to a benzyl ring. This compound has been studied for its potential use as a pharmaceutical drug, as well as its applications in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 4-(4-chloro-3-nitrobenzyl)thiomorpholine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also have other mechanisms of action that are yet to be discovered.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chloro-3-nitrobenzyl)thiomorpholine has a significant effect on the biochemical and physiological processes in cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-chloro-3-nitrobenzyl)thiomorpholine in lab experiments include its high yield synthesis, its potential use as a pharmaceutical drug, and its ability to inhibit the growth and proliferation of cancer cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for research on 4-(4-chloro-3-nitrobenzyl)thiomorpholine. Some of these include:
1. Further studies on its mechanism of action in cancer cells.
2. Studies on its potential use as a pharmaceutical drug in the treatment of other diseases.
3. Synthesis of analogs of 4-(4-chloro-3-nitrobenzyl)thiomorpholine to determine their potential applications.
4. Studies on the toxicity of 4-(4-chloro-3-nitrobenzyl)thiomorpholine in animal models.
5. Studies on the pharmacokinetics and pharmacodynamics of 4-(4-chloro-3-nitrobenzyl)thiomorpholine in humans.
In conclusion, 4-(4-chloro-3-nitrobenzyl)thiomorpholine is a chemical compound that has potential applications in various fields, particularly in the treatment of cancer. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-(4-chloro-3-nitrobenzyl)thiomorpholine involves the reaction of 4-chloro-3-nitrobenzyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yields.
Applications De Recherche Scientifique
The potential applications of 4-(4-chloro-3-nitrobenzyl)thiomorpholine in scientific research are vast. This compound has been studied for its potential use as a pharmaceutical drug, particularly in the treatment of cancer. It has also been studied for its applications in the field of organic chemistry, specifically in the synthesis of complex molecules.
Propriétés
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-10-2-1-9(7-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYBXXBYONUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-3-nitrophenyl)methyl]thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5680485.png)

![N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)


![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)
![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)
![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)


![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine](/img/structure/B5680557.png)

![1-methyl-4-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680569.png)